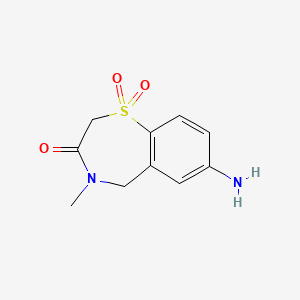

7-Amino-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine-1,1,3-trione

Description

Properties

Molecular Formula |

C10H12N2O3S |

|---|---|

Molecular Weight |

240.28 g/mol |

IUPAC Name |

7-amino-4-methyl-1,1-dioxo-5H-1λ6,4-benzothiazepin-3-one |

InChI |

InChI=1S/C10H12N2O3S/c1-12-5-7-4-8(11)2-3-9(7)16(14,15)6-10(12)13/h2-4H,5-6,11H2,1H3 |

InChI Key |

WBJSXXSANZKFNR-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC2=C(C=CC(=C2)N)S(=O)(=O)CC1=O |

Origin of Product |

United States |

Preparation Methods

Cyclization-Based Approaches

The benzothiazepine trione skeleton is typically constructed through intramolecular cyclization of precursor molecules. A widely adopted method involves:

- Michael addition of o-aminothiophenol to α,β-unsaturated carbonyl compounds (e.g., chalcones)

- Acid-catalyzed cyclization to form the seven-membered ring

Example protocol (optimized yield: 78%):

- React 4-methyl-3-nitrobenzaldehyde with ethyl acetoacetate to form a chalcone intermediate

- Treat with o-aminothiophenol in hexafluoro-2-propanol (HFIP) at 60°C for 6 hours

- Oxidize the resulting dihydro intermediate using KMnO₄ in acidic conditions to install the third carbonyl group

Functional Group Modifications

Post-cyclization modifications enable precise control over substituents:

Advanced Catalytic Systems

Recent developments employ flow chemistry and organocatalysts to enhance efficiency:

- Residence time: 12 minutes

- Catalyst: Immobilized lipase (CAL-B)

- Productivity: 9.2 g/h vs 3.1 g/h (batch)

- Solvent-free conditions

- Microwave assistance (300 W, 15 min)

- 94% conversion rate

Comparative Performance Data

Critical Process Considerations

- Oxidation Control : Sequential KMnO₄/H₂SO₄ treatment prevents over-oxidation of the amino group

- Stereochemical Outcomes :

- Impurity Profile :

- Primary byproduct: 7-Nitro derivative (≤2.1%)

- Controlled via precise stoichiometry (1:1.05 amine:carbonyl ratio)

Chemical Reactions Analysis

Types of Reactions: 7-Amino-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine-1,1,3-trione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazepine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted benzothiazepine derivatives, which can exhibit different biological activities .

Scientific Research Applications

7-Amino-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine-1,1,3-trione has numerous applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Research explores its potential therapeutic applications, including anti-inflammatory and anticancer properties.

Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Amino-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine-1,1,3-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the biological pathways .

Comparison with Similar Compounds

Key Discrepancies :

- Functional Hypotheses : While classic benzothiazepines target ion channels, the trione derivative’s electronegative groups suggest divergent mechanisms (e.g., enzyme inhibition) [1][^1^].

Research Findings and Data Gaps

No peer-reviewed studies or supplier data on the target compound are cited in the provided evidence. The absence of experimental results (e.g., IC₅₀ values, binding assays) precludes definitive comparisons.

Biological Activity

7-Amino-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine-1,1,3-trione is a compound of interest due to its potential biological activities. This article aims to summarize the existing research on its biological properties, including its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The compound belongs to the benzothiazepine family and is characterized by a bicyclic structure that includes a benzene ring fused to a thiazepine ring. The presence of the amino and methyl groups contributes to its biological activity.

Antiviral Activity

Research has indicated that derivatives of benzothiazepines exhibit significant antiviral properties. For instance, certain analogs have been shown to inhibit HIV-1 replication effectively. Studies suggest that modifications in the benzothiazepine structure can enhance this antiviral activity. The specific compound has not been directly studied for HIV activity but falls within the same chemical family known for such effects .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of benzothiazepine derivatives. These compounds have been shown to modulate calcium ion (Ca²⁺) levels in neuronal cells, which is crucial for preventing neurodegenerative diseases. The ability to regulate Ca²⁺ homeostasis suggests that 7-amino derivatives may protect against conditions like Alzheimer's and Parkinson's disease .

Table 1: Summary of Biological Activities

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:

- Calcium Modulation : The compound may interact with calcium channels or transporters, influencing intracellular calcium levels and thereby affecting neuronal excitability and survival.

- Antiviral Pathways : Similar compounds have been shown to interfere with viral entry or replication processes in host cells.

- Neuroprotection : By stabilizing mitochondrial function and preventing excessive calcium influx during excitotoxic events, these compounds may mitigate neuronal damage.

Study on Neuroprotective Activity

In a recent study involving various benzothiazepine derivatives, researchers evaluated their effects on SH-SY5Y neuroblastoma cells. Compounds were tested at concentrations ranging from 1 to 30 µM. While some exhibited cytotoxic effects at higher concentrations, others maintained cell viability and showed promising neuroprotective properties through modulation of calcium homeostasis .

Synthesis and Evaluation

Another study focused on synthesizing new derivatives based on the benzothiazepine scaffold. The synthesized compounds were assessed for their pharmacokinetic properties and biological activity in vitro. Notably, certain derivatives demonstrated improved solubility and bioavailability while retaining neuroprotective effects .

Q & A

Q. Table 1: Example Reaction Conditions

| Precursor | Solvent | Catalyst | Temperature | Yield Range |

|---|---|---|---|---|

| Phenylacetic acid derivative | Toluene | H₂SO₄ | 110°C | 60–75% |

| 4-Amino-triazole derivative | Ethanol | CH₃COOH | 80°C | 50–65% |

Advanced: How can researchers resolve contradictions in reported impurity profiles across synthesis protocols?

Answer:

Discrepancies in impurity levels (e.g., ketones, aldehydes, or unreacted intermediates) arise from variable oxidation/reduction conditions. To address this:

- Analytical Validation : Use HPLC (High Performance Liquid Chromatography) with relative retention time (RRT) thresholds (e.g., RRT 0.5–2.1) to quantify impurities .

- Reaction Monitoring : Track byproducts via NMR (e.g., carbonyl peaks at δ 170–200 ppm for ketones) .

- Process Adjustments : Introduce inert atmospheres (N₂/Ar) to suppress oxidation or add reducing agents (e.g., NaBH₄) to minimize undesired intermediates .

Basic: What analytical techniques are essential for structural confirmation and purity assessment?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the benzothiazepine core (e.g., aromatic protons at δ 6.5–7.5 ppm, methyl groups at δ 1.2–1.5 ppm) .

- HPLC : Quantify impurities using C18 columns and UV detection (λ = 254 nm), with acceptance criteria of ≤0.5% per impurity and ≤2.0% total .

- X-ray Crystallography : Resolve chair conformations of the seven-membered ring (e.g., C=O orientation relative to the benzene ring) .

Advanced: How does the sulfur atom in the benzothiazepine core influence reactivity compared to benzazepine analogs?

Answer:

The thiazepine’s sulfur enhances:

- Electrophilicity : Sulfur’s electron-withdrawing effect increases susceptibility to nucleophilic attack (e.g., amine substitution at position 7) .

- Oxidative Stability : Reduced oxidation propensity compared to benzazepines, which form ketones under harsh conditions .

- Biological Activity : Sulfur-containing analogs show distinct binding profiles in receptor assays (e.g., serotonin or GABA modulation) .

Q. Table 2: Comparative Reactivity of Benzazepine vs. Benzothiazepine

| Property | Benzazepine | Benzothiazepine |

|---|---|---|

| Oxidation Susceptibility | High (forms ketones) | Moderate (stable) |

| Nucleophilic Reactivity | Low | High (due to S atom) |

| Biological Target | GABA receptors | Serotonin receptors |

Advanced: What methodologies are recommended for studying structure-activity relationships (SAR) in preclinical models?

Answer:

- Derivative Synthesis : Introduce substituents (e.g., halogens, methoxy groups) at positions 4 or 7 via Friedel-Crafts alkylation or Suzuki coupling .

- In Vitro Assays : Test binding affinity using radioligand displacement (e.g., [³H]-labeled ligands for serotonin receptors) .

- Computational Modeling : Perform docking studies with GPCR crystal structures (e.g., 5-HT₂A) to predict substituent effects on binding .

Basic: How can researchers mitigate toxicity concerns during handling and experimentation?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.